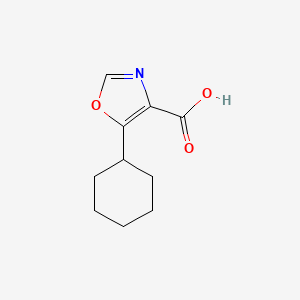

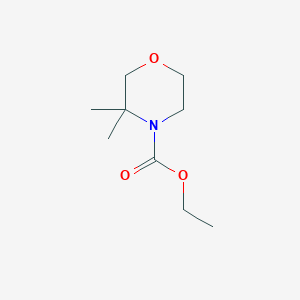

Ethyl 3,3-dimethylmorpholine-4-carboxylate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis of Polyhydroquinoline Derivatives Ethyl 3,3-dimethylmorpholine-4-carboxylate has been utilized in the synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates. This involves a one-pot condensation process using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst under solvent-free conditions. The process is recognized for its cleanliness, simplicity, and ability to deliver high yields in a short time. The catalyst used in this synthesis can be recycled and reused multiple times without a significant reduction in its activity (Khaligh, 2014).

Photovoltaic Applications In the realm of renewable energy, particularly in dye-sensitized solar cells (DSSCs), compounds related to Ethyl 3,3-dimethylmorpholine-4-carboxylate have shown promising results. Carboxylated cyanine dyes, which share structural similarities, have been used to improve the photoelectric conversion efficiency of DSSCs. Co-sensitization with these dyes has been demonstrated to enhance the performance, as indicated by a significant power conversion efficiency under standard test conditions (Wu et al., 2009).

Inhibitory Effects on Enzymes Compounds structurally similar to Ethyl 3,3-dimethylmorpholine-4-carboxylate have been synthesized and shown to exhibit inhibitory effects on crucial enzymes like cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase. These enzymes play significant roles in various physiological functions and diseases, making these findings potentially valuable for therapeutic applications (Boztaş et al., 2019).

Materials for Nonlinear Optical Applications In material science, derivatives of Ethyl 3,3-dimethylmorpholine-4-carboxylate have been synthesized and characterized, demonstrating promising attributes for nonlinear optical (NLO) applications. The compounds exhibit specific electronic transitions and vibrational features pertinent to NLO materials. Their molecular interactions and reactivity sites have been thoroughly analyzed using quantum theoretical approaches, highlighting their potential in NLO applications (Singh et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, which represents a warning for acute toxicity, skin irritation, eye irritation, or respiratory tract irritation . The hazard statements associated with this compound are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

ethyl 3,3-dimethylmorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-4-13-8(11)10-5-6-12-7-9(10,2)3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KISBRJODAJVXHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCOCC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,3-dimethylmorpholine-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1427813.png)

![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1427814.png)

![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)